1-Benzyl-4-bromo-5-chloropyrazole
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Overview
Description
1-Benzyl-4-bromo-5-chloropyrazole is a heterocyclic compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms
Scientific Research Applications
1-Benzyl-4-bromo-5-chloropyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Future Directions
Pyrazole-containing compounds, including 1-Benzyl-4-bromo-5-chloropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Preparation Methods
The synthesis of 1-Benzyl-4-bromo-5-chloropyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a pyrazole derivative. The reaction conditions often include the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-bromo-5-chloropyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-5-chloropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-bromo-5-chloropyrazole can be compared with other pyrazole derivatives, such as:
- 1-Benzyl-4-bromo-5-fluoropyrazole
- 1-Benzyl-4-chloro-5-bromopyrazole
- 1-Benzyl-4-iodo-5-chloropyrazole
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications. The unique combination of bromine and chlorine atoms in this compound provides distinct properties that may be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
1-benzyl-4-bromo-5-chloropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKYQPVIRRNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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